Cas no 89820-06-4 (Benzenesulfonamide,2,5-dimethyl-N-(2-oxiranylmethyl)-N-(1-phenylethyl)-)

Benzenesulfonamide,2,5-dimethyl-N-(2-oxiranylmethyl)-N-(1-phenylethyl)- structure
89820-06-4 structure
Product name:Benzenesulfonamide,2,5-dimethyl-N-(2-oxiranylmethyl)-N-(1-phenylethyl)-
CAS No:89820-06-4
MF:C19H23NO3S
MW:345.455824136734
CID:734033
PubChem ID:186499

Benzenesulfonamide,2,5-dimethyl-N-(2-oxiranylmethyl)-N-(1-phenylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,2,5-dimethyl-N-(2-oxiranylmethyl)-N-(1-phenylethyl)-
    • 2,5-dimethyl-N-(oxiran-2-ylmethyl)-N-(1-phenylethyl)benzenesulfonamide
    • 89820-06-4
    • 2,5-Dimethyl-N-[(oxiran-2-yl)methyl]-N-(1-phenylethyl)benzene-1-sulfonamide
    • DTXSID001008994
    • Inchi: InChI=1S/C19H23NO3S/c1-14-9-10-15(2)19(11-14)24(21,22)20(12-18-13-23-18)16(3)17-7-5-4-6-8-17/h4-11,16,18H,12-13H2,1-3H3
    • InChI Key: VXDLPXIODJUDHQ-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C=C1)C)S(=O)(=O)N(CC2CO2)C(C)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 345.13986477g/mol
  • Monoisotopic Mass: 345.13986477g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 509
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 58.3Ų

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